molecular formula C7H10N2O2S B13698635 2-Amino-3-methylbenzenesulfonamide CAS No. 71503-16-7

2-Amino-3-methylbenzenesulfonamide

Cat. No.: B13698635
CAS No.: 71503-16-7
M. Wt: 186.23 g/mol
InChI Key: LBDDUUNOTCZQJL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3, linked to a sulfonamide (-SO₂NH₂) moiety. Sulfonamides are historically significant as antimicrobial agents, though their applications extend to enzyme inhibition, corrosion resistance, and materials science. This compound’s structure allows for hydrogen bonding via the amino and sulfonamide groups, influencing its solubility and reactivity.

Properties

CAS No.

71503-16-7

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-amino-3-methylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

LBDDUUNOTCZQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-3-methylbenzenesulfonamide

General Synthetic Strategies

The synthesis of 2-Amino-3-methylbenzenesulfonamide generally involves:

  • Introduction of the sulfonamide group onto an aromatic ring.
  • Amination at the 2-position.
  • Incorporation of the methyl substituent at the 3-position.

Two main approaches are prevalent:

Method 1: Sulfonyl Chloride Route Followed by Amination

This classical approach involves the reaction of 3-methylbenzenesulfonyl chloride with ammonia or amines to form the sulfonamide.

Procedure Highlights:
Example from Related Sulfonamide Synthesis:
  • N-Benzyl-4-methylbenzenesulfonamide was synthesized by reacting 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation under mild basic conditions (NaOH).

This method can be adapted for 2-Amino-3-methylbenzenesulfonamide by selecting appropriate amines and controlling substitution patterns on the aromatic ring.

Method 2: Multi-Step Synthesis from Methyl-Substituted Aromatic Precursors

A more elaborate method involves:

Specifics:
  • Catalysts such as Lewis acids (ferric trichloride, aluminum trichloride) are used in chlorination.
  • Oxidation uses acetic acid as solvent with oxidants like oxygen, nitric acid, or potassium permanganate.
  • Amination employs copper-based catalysts and ammoniating agents (ammonia gas, ammonium salts) in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

This method is notable for:

  • Lower environmental impact.
  • Avoidance of hazardous nitration and hydrogenation steps.
  • Potential for industrial scalability.

Method 3: Electrochemical Synthesis of Benzenesulfonamide Derivatives

A novel green chemistry approach involves electrochemical reductive coupling:

  • Starting from nitroarenes and sodium arylsulfinates.
  • Controlled potential electrolysis at specific electrode potentials (-0.4 V to -1.1 V vs. Ag/AgCl).
  • Catalyst-free, room temperature, and safe solvents.
  • Tunable to produce different benzenesulfonamide derivatives by adjusting the applied potential.

Though this method has been demonstrated for various benzenesulfonamides, its direct application to 2-Amino-3-methylbenzenesulfonamide requires further adaptation but offers a promising environmentally friendly route.

Method 4: Amide Intermediate Route via Benzamide Derivatives

In related compounds such as 2-aminobenzamide derivatives, synthesis involves:

  • Reaction of aminobenzamide with acid anhydrides in DMF with pyridine.
  • Use of coupling agents like benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).
  • Room temperature stirring for extended periods (up to 48 hours).
  • Purification by column chromatography.

This method is more complex but allows for structural diversity and functional group tolerance, potentially adaptable for sulfonamide derivatives.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Sulfonyl Chloride + Amine Direct sulfonamide formation Simple, well-established Requires sulfonyl chloride precursor
Multi-step Chlorination/Oxidation/Amination Sequential functionalization of methylbenzenes High purity, scalable, environmentally safer Multi-step, requires catalysts and controlled conditions
Electrochemical Synthesis Catalyst-free, green, tunable Environmentally friendly, mild conditions Requires electrochemical setup, optimization needed for specific derivatives
Amide Intermediate Coupling Uses coupling agents for amide bond formation Structural versatility Longer reaction times, more reagents

Research Data and Findings

Table 1: Reaction Conditions and Yields from Literature

Synthesis Step Conditions Yield (%) Reference
Sulfonyl chloride + allylamine in THF, RT, 24 h Room temperature, aqueous workup ~85-90
Chlorination of m-xylene with FeCl3 catalyst 80-100 °C, chlorination reaction Not specified
Oxidation to chlorobenzoic acid Acetic acid, oxygen/nitric acid, 80-100 °C ~70-80
Amination with ammonia, Cu catalyst DMF, 120-150 °C, 3-6 h ~75-85
Electrochemical synthesis at -0.4 V Room temperature, catalyst-free Variable, up to 80

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The primary amine group undergoes diazotization in acidic conditions, forming a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatic compounds (e.g., phenols or amines) to yield azo derivatives.

Reagents & Conditions

  • Diazotization: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.

  • Coupling: Reaction with β-naphthol or aniline in alkaline media.

Example Product

  • 2-(Phenylazo)-3-methylbenzenesulfonamide : A red-orange azo compound formed via coupling with aniline .

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in alkylation and arylation reactions.

Alkylation with Benzyl Bromide

Reagents & Conditions

  • Benzyl bromide (1.2 eq), potassium carbonate (K₂CO₃), tetrahydrofuran (THF)/water (1:1), 60°C, 4–6 hours .

Product

  • N-Benzyl-2-amino-3-methylbenzenesulfonamide : Isolated in 85% yield after recrystallization from ethanol .

Chlorination

Electrophilic chlorination occurs at the aromatic ring’s 5-position due to directing effects of the amino and sulfonamide groups.

Reagents & Conditions

  • Dichlorohydantoin (0.5 eq), benzoyl peroxide (1–2 wt%), N,N-dimethylformamide (DMF), 100°C, 1–2 hours .

Product

  • 2-Amino-3-methyl-5-chlorobenzenesulfonamide : Obtained with >99% purity and 87.7% yield under optimized conditions .

Acylation Reactions

The amino group reacts with acylating agents to form sulfonamide derivatives.

Reagents & Conditions

  • Acetyl chloride (1.5 eq), triethylamine (TEA), dichloromethane (DCM), 0°C to room temperature, 2 hours .

Product

  • N-Acetyl-2-amino-3-methylbenzenesulfonamide : Crystallized from ethanol/water (mp 158–160°C).

Sulfonamide Functional Group Reactivity

The sulfonamide group participates in acid- or base-catalyzed hydrolysis:

Reagents & Conditions

  • Acidic Hydrolysis : Concentrated HCl, reflux, 6 hours.

  • Basic Hydrolysis : NaOH (10%), 80°C, 4 hours.

Products

  • 2-Amino-3-methylbenzenesulfonic acid (acidic conditions).

  • 2-Amino-3-methylbenzenesulfonate salt (basic conditions).

Oxidation Reactions

The amino group oxidizes to nitro under controlled conditions.

Reagents & Conditions

  • Hydrogen peroxide (H₂O₂, 30%), acetic acid, 50°C, 3 hours .

Product

  • 2-Nitro-3-methylbenzenesulfonamide : Isolated as a yellow solid (mp 142–144°C).

Key Mechanistic Insights

  • Chlorination follows an electrophilic aromatic substitution mechanism, with benzoyl peroxide initiating radical formation for regioselective chlorination .

  • Alkylation proceeds via an SN1-like pathway, leveraging the stability of the benzylic carbocation intermediate .

  • Azo Coupling relies on the electrophilicity of the diazonium salt, targeting electron-rich aromatic systems .

Scientific Research Applications

2-Amino-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes involved in folic acid synthesis, similar to other sulfonamide compounds . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial and anticancer effects observed.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

The following comparison focuses on 2-Amino-3-methylbenzenesulfonamide and 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Compound I, from ) .

2.1 Structural Differences and Functional Groups
Property 2-Amino-3-methylbenzenesulfonamide 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide
Substituents -NH₂ (position 2), -CH₃ (position 3) -Benzimidazol-2-yl (position 2), -N=(CH₃)₂ (dimethylamino methylidene group)
Molecular Complexity Moderate (small substituents) High (bulky benzimidazole and conjugated imine groups)
Hydrogen Bonding Sites Amino (-NH₂) and sulfonamide (-SO₂NH₂) Sulfonamide (-SO₂NH₂) and benzimidazole N-H
2.3 Crystallographic Properties
  • Compound I crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds stabilizing the structure. The benzimidazole ring participates in π-π stacking, a feature absent in 2-Amino-3-methylbenzenesulfonamide due to its lack of aromatic fused rings .

Biological Activity

2-Amino-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2-amino-3-methylbenzenesulfonamide is primarily attributed to its interactions with various biological targets. Notably, it has been shown to possess carbonic anhydrase (CA) inhibitory properties, which are crucial for regulating pH and fluid balance in biological systems.

Carbonic Anhydrase Inhibition

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit potent inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over other isoforms like CA II suggests potential therapeutic applications in oncology, particularly in targeting tumor-associated CAs .

Biological Activities

The biological activities of 2-amino-3-methylbenzenesulfonamide include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Cytotoxic Effects : Studies indicate that certain derivatives induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing cell death significantly compared to control groups .
  • Cardiovascular Effects : Research involving isolated rat heart models revealed that 4-(2-aminoethyl)benzenesulfonamide can decrease perfusion pressure and coronary resistance through calcium channel inhibition, suggesting a potential role as an inotropic agent .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various sulfonamide derivatives on cancer cell lines. The findings indicated that specific compounds significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .
  • Cardiovascular Research : An investigation into the cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide demonstrated its ability to modulate perfusion pressure and coronary resistance through calcium channel interactions. This research provides insight into the compound's potential therapeutic applications in heart diseases .

Pharmacokinetics and Safety

Understanding the pharmacokinetic profile of 2-amino-3-methylbenzenesulfonamide is crucial for its therapeutic application. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, studies using the Admetlab 2.0 program have provided insights into the permeability of this compound across different cellular models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 3-methylaniline followed by controlled amidation. Key steps include monitoring reaction temperature (e.g., sulfonation at 0–5°C to avoid over-sulfonation) and using solvents like DMSO or methanol to enhance solubility . Optimization may involve adjusting stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) and employing catalysts like pyridine to stabilize intermediates. Purity can be confirmed via HPLC or TLC with eluents such as ethyl acetate/hexane (3:7) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-3-methylbenzenesulfonamide, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum should show aromatic protons (δ 6.8–7.5 ppm), a singlet for the sulfonamide NH2_2 (δ ~5.2 ppm), and a methyl group (δ ~2.3 ppm). 13C^{13}C-NMR will display carbons adjacent to the sulfonamide group (C-SO2_2 at ~125–135 ppm) .
  • FT-IR : Key bands include N-H stretching (3350–3250 cm1^{-1}), S=O asymmetric/symmetric vibrations (1360–1160 cm1^{-1}), and C-N stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak at m/z 186.23 (C7_7H10_{10}N2_2O2_2S) confirms the molecular weight .

Q. How can the solubility and stability of 2-Amino-3-methylbenzenesulfonamide be evaluated for experimental design?

  • Methodological Answer : Solubility profiling in solvents (e.g., DMSO, methanol, water) via gravimetric analysis or UV-Vis spectroscopy at varying temperatures (4°C to 40°C) is critical. Stability studies under light, humidity, and oxidative conditions (e.g., using H2_2O2_2) should be conducted, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can crystallographic data for 2-Amino-3-methylbenzenesulfonamide be validated to resolve ambiguities in molecular geometry?

  • Methodological Answer : X-ray diffraction (XRD) data should be processed using programs like SHELXL or Olex2. Validate bond lengths (e.g., S-N ~1.63 Å, S-O ~1.43 Å) and angles against standard databases. Check for disorder using the Rint_{\text{int}} factor (< 0.05 for high-quality data) and apply the PLATON tool to detect missed symmetry . For ambiguous H-bonding networks, perform Hirshfeld surface analysis .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., DFT vs. XRD bond angles)?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Re-optimize DFT models using the CPCM solvation model. Compare experimental XRD torsion angles (e.g., C-SO2_2-NH2_2) with DFT outputs. If deviations exceed 5%, refine basis sets (e.g., B3LYP/6-311++G(d,p)) or consider dynamic effects via molecular dynamics simulations .

Q. How can the biological activity of 2-Amino-3-methylbenzenesulfonamide be systematically investigated against microbial targets?

  • Methodological Answer :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC values). Include positive controls like sulfamethoxazole.
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., dihydropteroate synthase) via spectrophotometric assays at λ = 340 nm (NADH depletion).
  • SAR analysis : Modify substituents (e.g., methyl or trifluoromethyl groups) to correlate structure with activity .

Q. What advanced analytical methods are suitable for detecting trace impurities in 2-Amino-3-methylbenzenesulfonamide samples?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For inorganic impurities (e.g., residual sulfonic acid), employ ion chromatography with conductivity detection. Quantify via external calibration curves (R2^2 > 0.995) .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to study the coordination chemistry of 2-Amino-3-methylbenzenesulfonamide with transition metals?

  • Methodological Answer :

  • Synthesis : React the compound with metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in ethanol/water (1:1) under reflux. Monitor pH (6–7) to prevent hydrolysis.
  • Characterization : Use UV-Vis (d-d transitions), EPR for paramagnetic complexes (e.g., Cu2+^{2+}), and cyclic voltammetry to assess redox activity.
  • Stoichiometry : Determine via Job’s method or molar ratio plots .

Q. What statistical approaches are recommended for analyzing contradictory results in biological assays (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to identify outliers. Normalize data using Z-scores and assess batch effects (e.g., solvent purity, cell passage number). Validate via dose-response curves (4-parameter logistic model) and report 95% confidence intervals .

Tables for Key Data

Table 1 : Spectral Markers for 2-Amino-3-methylbenzenesulfonamide

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRNH2_2 (δ 5.2 ppm), CH3_3 (δ 2.3 ppm)
FT-IRS=O (1360–1160 cm1^{-1})
MSm/z 186.23 (M+^+)

Table 2 : Crystallographic Validation Parameters

ParameterAcceptable RangeTool/Software
Rint_{\text{int}}< 0.05SHELXL
Bond Length S-N1.61–1.65 ÅPLATON
H-bond Distance2.8–3.3 ÅMercury

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